molecular formula C5H6N2O2S B1297888 N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide CAS No. 37641-15-9

N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide

Cat. No.: B1297888
CAS No.: 37641-15-9
M. Wt: 158.18 g/mol
InChI Key: IWZDYCXOHDYRHO-UHFFFAOYSA-N
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Description

N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C5H6N2O2S and its molecular weight is 158.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Activities

  • Study 1 : Alagarsamy et al. (2015) synthesized novel acetamide derivatives and evaluated their analgesic and anti-inflammatory activities. Among the synthesized compounds, a specific derivative showed potent analgesic and anti-inflammatory activities, indicating its potential application in pain and inflammation management (Alagarsamy et al., 2015).

Anticancer Agents

  • Study 2 : Evren et al. (2019) synthesized new acetamide derivatives and tested their anticancer activities, with some derivatives exhibiting high selectivity and potency against human lung adenocarcinoma cells (Evren et al., 2019).
  • Study 3 : Horishny et al. (2021) prepared acetamide derivatives with a focus on anticancer activity. They found potent and selective cytotoxic effects against leukemia cell lines, highlighting their potential as therapeutic agents (Horishny et al., 2021).

Anticonvulsant Agents

  • Study 4 : Nikalje et al. (2011) designed and synthesized acetamide derivatives as potential anticonvulsant agents. These compounds showed efficacy in various seizure models, indicating their potential in epilepsy treatment (Nikalje et al., 2011).

Anti-Microbial Activities

  • Study 5 : Saravanan et al. (2010) synthesized novel thiazole derivatives with pyrazole moiety and evaluated their anti-bacterial and anti-fungal activities. The study revealed significant anti-microbial properties among these compounds (Saravanan et al., 2010).

Antioxidant Activity

  • Study 6 : Kadhum et al. (2011) investigated the antioxidant activity of synthesized coumarin derivatives. Their study offers insights into the potential application of these compounds in oxidative stress-related conditions (Kadhum et al., 2011).

Anti-Inflammatory Agents

  • Study 7 : Nikalje et al. (2015) synthesized novel acetamide derivatives and assessed their anti-inflammatory activity, revealing their potential in managing inflammatory conditions (Nikalje et al., 2015).

Biochemical Analysis

Biochemical Properties

N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states. Additionally, this compound can bind to proteins involved in signal transduction pathways, affecting their conformation and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and apoptosis. By modulating these pathways, this compound can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, enhancing the cell’s ability to combat oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. This binding can lead to changes in gene expression, either by promoting or inhibiting the transcription of certain genes. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhancing antioxidant defenses and promoting cell survival. At high doses, this compound can exhibit toxic effects, including oxidative damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, affecting cellular energy production. Additionally, this compound can influence the levels of key metabolites, such as ATP and NADH, by altering their synthesis and degradation rates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites. This compound can accumulate in certain cellular compartments, such as the mitochondria and nucleus, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it influences mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, affecting gene expression and DNA repair processes .

Properties

IUPAC Name

N-(4-oxo-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-3(8)6-5-7-4(9)2-10-5/h2H2,1H3,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZDYCXOHDYRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337188
Record name N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37641-15-9
Record name N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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